9-Hydroperoxyoctadeca-10,12-dienoic acid
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Overview
Description
9-Hydroperoxyoctadeca-10,12-dienoic acid is an octadecanoid lipid molecule. It is a hydroperoxy derivative of linoleic acid, characterized by the presence of a hydroperoxy group at the 9th carbon and double bonds at the 10th and 12th positions in the E and Z configurations, respectively . This compound is found in various foods such as barley, prunus (cherry, plum), cherimoya, and prairie turnips .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroperoxyoctadeca-10,12-dienoic acid typically involves the oxidation of linoleic acid. This can be achieved using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst like lipoxygenase . The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxy group at the 9th carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
9-Hydroperoxyoctadeca-10,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxo derivatives: Formed through further oxidation.
Hydroxy derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
9-Hydroperoxyoctadeca-10,12-dienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and peroxidation mechanisms.
Biology: Investigated for its role in cellular signaling and oxidative stress responses.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetics and pharmaceuticals due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 9-Hydroperoxyoctadeca-10,12-dienoic acid involves its interaction with cellular membranes and enzymes. It can act as a signaling molecule, modulating various biochemical pathways related to inflammation and oxidative stress. The hydroperoxy group can undergo redox reactions, influencing the cellular redox state and affecting the activity of redox-sensitive enzymes .
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE)
- This compound (9-HpODE)
- This compound (9-HpODE)
Uniqueness
This compound is unique due to its specific hydroperoxy group at the 9th carbon and its role as an intermediate in the metabolic pathway of linoleic acid. This specificity allows it to participate in unique biochemical reactions and pathways, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H32O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9-hydroperoxyoctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20) |
InChI Key |
JGUNZIWGNMQSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |
Origin of Product |
United States |
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